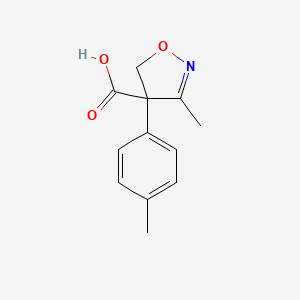
3-Methyl-4-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a methyl group, a p-tolyl group, and a carboxylic acid functional group, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid typically involves a multi-step process. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkene to form the isoxazole ring. The reaction conditions often require the presence of a catalyst, such as copper(I) or ruthenium(II), to facilitate the cycloaddition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry principles, such as using environmentally benign solvents and catalysts, are often employed to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in designing anti-inflammatory and antimicrobial agents.
Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: The parent compound of the isoxazole family, known for its broad range of biological activities.
4,5-Dihydroisoxazole: A similar compound with a slightly different structure, often used in similar applications.
p-Tolyl derivatives: Compounds containing the p-tolyl group, which can exhibit similar chemical and biological properties.
Uniqueness
3-Methyl-4-(p-tolyl)-4,5-dihydroisoxazole-4-carboxylic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
873000-73-8 |
|---|---|
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
3-methyl-4-(4-methylphenyl)-5H-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-8-3-5-10(6-4-8)12(11(14)15)7-16-13-9(12)2/h3-6H,7H2,1-2H3,(H,14,15) |
Clé InChI |
YANZFLDSIABFDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(CON=C2C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


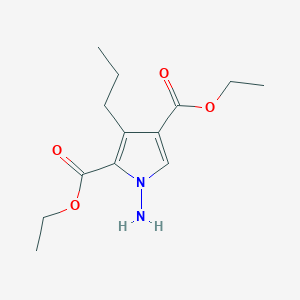

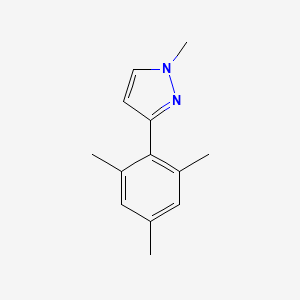
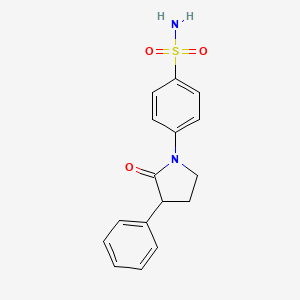
![2'-(Dicyclohexylphosphino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12873379.png)
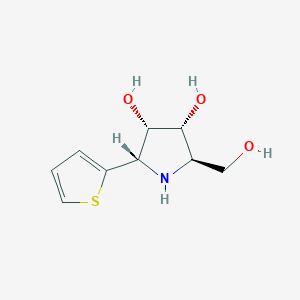
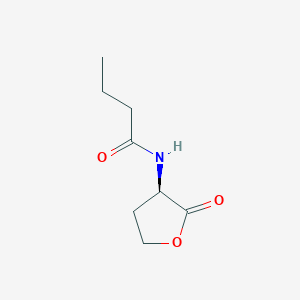
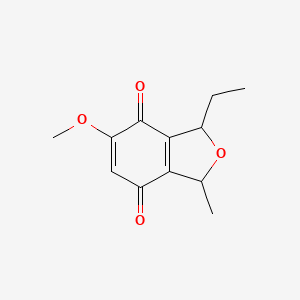
![3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12873411.png)
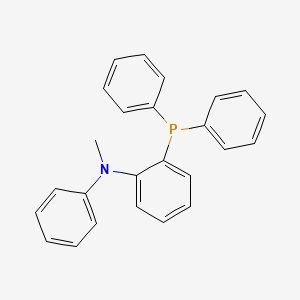
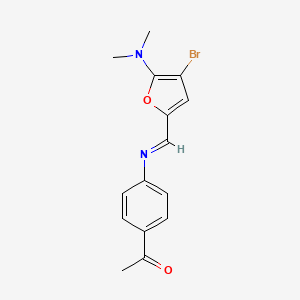
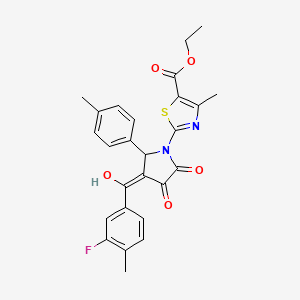
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
![3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one](/img/structure/B12873443.png)
